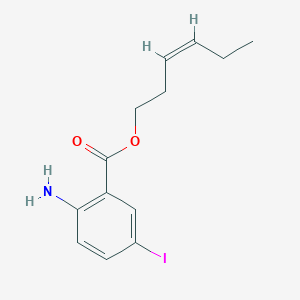

(Z)-hex-3-enyl 2-amino-5-iodobenzoate

Description

(Z)-hex-3-enyl 2-amino-5-iodobenzoate is a benzoate ester derivative characterized by a (Z)-configured hex-3-enyl chain and a 2-amino-5-iodo-substituted aromatic ring. The 2-amino group enhances reactivity, enabling participation in hydrogen bonding or further derivatization.

Properties

CAS No. |

1131605-46-3 |

|---|---|

Molecular Formula |

C13H16INO2 |

Molecular Weight |

345.18 g/mol |

IUPAC Name |

hex-3-enyl 2-amino-5-iodobenzoate |

InChI |

InChI=1S/C13H16INO2/c1-2-3-4-5-8-17-13(16)11-9-10(14)6-7-12(11)15/h3-4,6-7,9H,2,5,8,15H2,1H3 |

InChI Key |

KJYGJPOLIBEYPT-UHFFFAOYSA-N |

SMILES |

CCC=CCCOC(=O)C1=C(C=CC(=C1)I)N |

Isomeric SMILES |

CC/C=C\CCOC(=O)C1=C(C=CC(=C1)I)N |

Canonical SMILES |

CCC=CCCOC(=O)C1=C(C=CC(=C1)I)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-hex-3-enyl 2-amino-5-iodobenzoate typically involves the esterification of 2-amino-5-iodobenzoic acid with (Z)-hex-3-enol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an anhydrous solvent like dichloromethane for several hours to achieve the desired product.

Industrial Production Methods

While specific industrial production methods for (Z)-hex-3-enyl 2-amino-5-iodobenzoate are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-hex-3-enyl 2-amino-5-iodobenzoate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of amines or alcohols from the ester and amino functionalities.

Substitution: The iodine atom on the benzene ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids and ketones.

Reduction: Amines and alcohols.

Substitution: Various substituted benzene derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-hex-3-enyl 2-amino-5-iodobenzoate is used as a building block for the synthesis of more complex molecules

Biology

The compound can be used in biological studies to investigate the effects of iodine-containing compounds on biological systems. Its amino group allows for potential interactions with biological molecules, making it a candidate for studying enzyme inhibition or receptor binding.

Medicine

In medicine, (Z)-hex-3-enyl 2-amino-5-iodobenzoate may be explored for its potential therapeutic properties. The presence of the iodine atom suggests possible applications in radiopharmaceuticals for imaging or treatment purposes.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (Z)-hex-3-enyl 2-amino-5-iodobenzoate involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds or electrostatic interactions with target molecules, while the iodine atom may participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Comparison of Ester Moieties and Volatility

(Z)-hex-3-enyl Esters

- [(Z)-hex-3-enyl] acetate (): A volatile aroma compound critical in peach flavor profiles. Its low molecular weight (156.18 g/mol) and acetate group contribute to high volatility, making it suitable for fragrance applications.

- (Z)-hex-3-enyl 2-amino-5-iodobenzoate: The bulky benzoate core and iodine substituent (Molecular Weight: ~375.2 g/mol) likely reduce volatility compared to [(Z)-hex-3-enyl] acetate. This property may limit its use in aromas but enhance stability in solid-phase applications .

Table 1: Ester Group Comparison

| Compound | Ester Group | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|

| [(Z)-hex-3-enyl] acetate | Acetate | 156.18 | High volatility, floral scent |

| (Z)-hex-3-enyl 2-amino-5-iodobenzoate | Benzoate (I, NH₂) | ~375.2 | Low volatility, high polarity |

Substituent Effects on Reactivity and Bioactivity

Substituted Benzoates ()

Ethyl 4-(substituted)benzoates (e.g., I-6230, I-6232) feature phenethylamino and heterocyclic groups. These compounds exhibit modulated electronic properties due to electron-donating (e.g., methyl) or withdrawing (e.g., pyridazine) substituents. In contrast, the 2-amino-5-iodo substitution in the target compound introduces:

- Electron-withdrawing iodine : Increases electrophilicity of the aromatic ring.

- Ortho-amino group: Facilitates intramolecular hydrogen bonding or metal coordination.

Key Research Findings and Gaps

- Volatility vs. Stability : The trade-off between volatility (seen in [(Z)-hex-3-enyl] acetate) and stability (in the target compound) highlights structure-function relationships critical for application-specific design .

- Iodine’s Role : The 5-iodo substituent distinguishes the target compound from analogs in , offering unique avenues for heavy atom applications or halogen bonding in crystal engineering .

Q & A

Q. What are the optimal synthetic routes for (Z)-hex-3-enyl 2-amino-5-iodobenzoate, and how can purity challenges be addressed?

Methodological Answer:

- Synthesis : Begin with a benzoic acid derivative (e.g., 2-amino-5-iodobenzoic acid) and employ esterification with (Z)-hex-3-en-1-ol. Use coupling agents like DCC/DMAP or acid chlorides to enhance yield. Monitor stereochemistry during ester bond formation to preserve the (Z)-configuration .

- Purity : Purify via column chromatography (silica gel, gradient elution with hexane/ethyl acetate) followed by recrystallization. Confirm purity using HPLC (>95%) and characterize intermediates via H/C NMR .

Q. Which spectroscopic techniques are critical for characterizing (Z)-hex-3-enyl 2-amino-5-iodobenzoate?

Methodological Answer:

- Structural Confirmation : Use H NMR to verify the (Z)-configuration (δ 5.3–5.5 ppm for allylic protons) and C NMR to confirm the iodobenzoate moiety (C-I coupling at ~95 ppm). IR spectroscopy identifies ester carbonyl (1720–1740 cm) and amino groups (3300–3500 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular weight accuracy (expected [M+H] ~404.0 g/mol) .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

- Stability Testing : Store aliquots at -20°C (dark), 4°C, and room temperature. Monitor degradation via TLC and HPLC over 30 days. Protect from light and humidity to prevent iodobenzoate hydrolysis or (Z)-to-(E) isomerization .

Advanced Research Questions

Q. What experimental designs are recommended to investigate the compound’s bioactivity in plant-pathogen interactions?

Methodological Answer:

- Bioassays : Test antifungal/antibacterial activity using agar diffusion assays (e.g., Fusarium spp. or Pseudomonas). Compare with natural esters like (Z)-hex-3-enyl benzoate, which shows defense-related activity at 10–100 µM .

- Mechanistic Studies : Use fluorescence microscopy to track cellular uptake in plant tissues or microbial cells. Pair with transcriptomics (RNA-seq) to identify defense gene activation .

Q. How can conflicting data on the compound’s reactivity in nucleophilic substitution reactions be resolved?

Methodological Answer:

- Controlled Experiments : Vary solvents (polar aprotic vs. protic), temperature (25–80°C), and nucleophiles (e.g., amines, thiols). Monitor reaction progress via F NMR (if fluorine analogs are used) or iodine displacement assays .

- Computational Modeling : Perform DFT calculations to compare activation energies of competing pathways (e.g., aromatic vs. aliphatic substitution) .

Q. What strategies elucidate structure-activity relationships (SAR) for this compound in drug discovery?

Methodological Answer:

- Analog Synthesis : Modify substituents (e.g., replace iodine with bromine, alter the amino group to nitro or methyl). Test analogs in cytotoxicity assays (e.g., IC in cancer cell lines) .

- 3D-QSAR : Build CoMFA or CoMSIA models using biological activity data and molecular descriptors (e.g., logP, polar surface area) .

Q. How does the compound interact with atmospheric oxidants like ozone, and what are the implications for environmental fate studies?

Methodological Answer:

- Reactivity Assays : Expose the compound to ozone (50–100 ppb) in a flow reactor. Monitor degradation products via GC-MS, focusing on iodine-containing byproducts .

- Kinetic Analysis : Calculate rate constants using pseudo-first-order kinetics. Compare with structurally similar esters (e.g., (Z)-hex-3-enyl acetate) to assess substituent effects .

Q. What advanced computational methods predict the compound’s binding affinity to biological targets?

Methodological Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger Glide to model interactions with enzymes (e.g., cytochrome P450, kinases). Validate with molecular dynamics simulations (NAMD/GROMACS) to assess binding stability .

- Pharmacophore Mapping : Identify critical features (e.g., iodine’s hydrophobic volume, amino group’s H-bond capacity) using MOE or Discovery Studio .

Q. How do enantiomeric impurities affect the compound’s biological activity, and what chiral resolution methods are effective?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (90:10) to separate enantiomers. Confirm enantiopurity via optical rotation and CD spectroscopy .

- Biological Impact : Compare enantiomers in bioassays (e.g., antimicrobial activity) to determine if activity is stereospecific .

Q. What methodologies enable comparative studies between (Z)-hex-3-enyl 2-amino-5-iodobenzoate and its non-iodinated analogs?

Methodological Answer:

- Synthetic Comparison : Synthesize the non-iodinated analog (2-amino-5-H-benzoate) using identical esterification conditions.

- Property Analysis : Compare logP (octanol-water partitioning), UV-Vis absorption, and thermal stability (DSC/TGA) to quantify iodine’s electronic and steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.